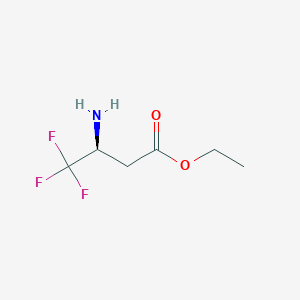
m-PEG9-2-methylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG9-2-methylacrylate: is a bifunctional reagent featuring a methoxy polyethylene glycol chain with nine ethylene glycol units and a 2-methylacrylate moiety. This compound is widely used in pharmaceutical research and development, particularly in the PEGylation of proteins, peptides, and small molecules for drug delivery applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG9-2-methylacrylate typically involves the reaction of methoxy polyethylene glycol with 2-methylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as column chromatography to achieve high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve multiple steps, including crystallization and distillation, to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: m-PEG9-2-methylacrylate undergoes various chemical reactions, including:
Addition Reactions: The 2-methylacrylate moiety can participate in addition reactions with nucleophiles.
Polymerization: The compound can undergo free radical polymerization to form polymers.
Substitution Reactions: The methoxy polyethylene glycol chain can be modified through substitution reactions.
Common Reagents and Conditions:
Addition Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dichloromethane at room temperature.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process. The reactions are conducted at elevated temperatures.
Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydride are used.
Major Products:
Addition Reactions: The major products are adducts formed by the addition of nucleophiles to the 2-methylacrylate moiety.
Polymerization: The major products are polymers with varying molecular weights.
Substitution Reactions: The major products are substituted derivatives of the methoxy polyethylene glycol chain.
Applications De Recherche Scientifique
m-PEG9-2-methylacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of m-PEG9-2-methylacrylate involves the formation of covalent bonds with target molecules through its 2-methylacrylate moiety. The methoxy polyethylene glycol chain imparts solubility and biocompatibility to the resulting conjugates. This allows for efficient delivery and prolonged circulation of therapeutic agents in the body .
Comparaison Avec Des Composés Similaires
m-PEG5-2-methylacrylate: Similar structure but with a shorter polyethylene glycol chain.
m-PEG12-2-methylacrylate: Similar structure but with a longer polyethylene glycol chain.
m-PEG9-acrylate: Similar structure but with an acrylate moiety instead of a 2-methylacrylate moiety.
Uniqueness: m-PEG9-2-methylacrylate is unique due to its specific combination of a nine-unit methoxy polyethylene glycol chain and a 2-methylacrylate moiety. This combination provides an optimal balance of solubility, biocompatibility, and reactivity, making it highly suitable for various applications in pharmaceutical research and development .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O11/c1-22(2)23(24)34-21-20-33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-26-5-4-25-3/h1,4-21H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHZNLCKXHJYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
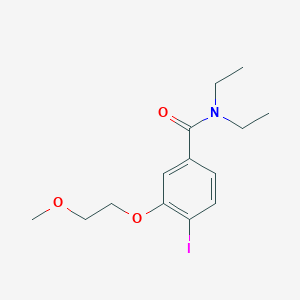

![2-fluoro-1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8119551.png)
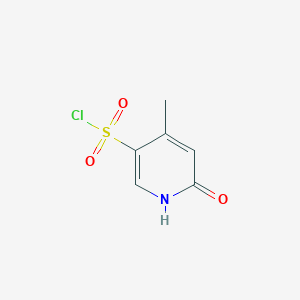
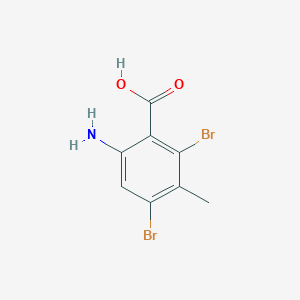


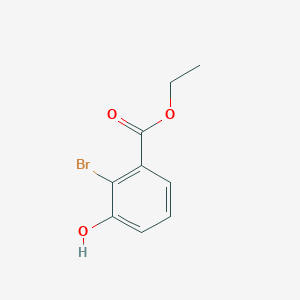

![Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B8119593.png)



